molecular formula C13H12N4O2 B4922631 3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole

3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole

Cat. No. B4922631
M. Wt: 256.26 g/mol
InChI Key: AOSOMABBNMDWQR-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound exerts its anticancer activity through the induction of apoptosis, inhibition of angiogenesis, and modulation of cell cycle progression. It has also been proposed that the anticonvulsant activity of this compound is mediated through the modulation of GABAergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole are diverse and depend on the specific application. In cancer cells, this compound induces apoptosis, inhibits angiogenesis, and modulates cell cycle progression. In the brain, it modulates GABAergic neurotransmission, leading to anticonvulsant activity. This compound also possesses antimicrobial and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of 3-(Methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of 3-(Methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the molecular targets and pathways involved in its diverse biological activities. Additionally, the potential use of this compound as a lead compound for the development of novel therapeutics should be explored. Finally, the study of the pharmacokinetic and pharmacodynamic properties of this compound is necessary to assess its potential for clinical applications.
In conclusion, 3-(Methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole is a promising compound with diverse biological activities. Its potential therapeutic applications make it an attractive target for further research and development. Further studies are needed to fully understand its mechanism of action and to assess its potential for clinical applications.

Synthesis Methods

The synthesis of 3-(Methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole involves the reaction between 3-(1H-pyrazol-4-yl)aniline and 2-(methoxymethoxy)acetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxadiazole ring. The final product is obtained by purification through column chromatography.

Scientific Research Applications

3-(Methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess anticonvulsant, anti-inflammatory, and antimicrobial properties.

properties

IUPAC Name

3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-18-8-12-16-13(19-17-12)10-4-2-3-9(5-10)11-6-14-15-7-11/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSOMABBNMDWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)C2=CC=CC(=C2)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole

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